molecular formula C18H11NO3 B13036134 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione

Cat. No.: B13036134
M. Wt: 289.3 g/mol
InChI Key: AJTMYPQMSAVUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold. This core structure is recognized as a well-established pharmacophore with a favorable safety profile, as it is not associated with the teratogenicity linked to the glutaramide moiety of other drugs . Researchers are particularly interested in derivatives of isoindoline-1,3-dione for their broad spectrum of pharmacological activities. Recent studies on analogous compounds have demonstrated considerable potential as non-steroidal analgesics, with some derivatives exhibiting analgesic activity that surpasses reference drugs like metamizole sodium in experimental models . These related compounds have shown efficacy across a range of pre-clinical pain models, including neurogenic pain (e.g., capsaicin test), inflammatory pain (e.g., carrageenan-induced inflammation and the formalin test), and neuropathic pain (e.g., oxaliplatin-induced and streptozotocin-induced neuropathy) . The mechanism of action for this class of compounds is multifaceted and appears to involve anti-inflammatory properties, such as the modulation of cytokine production. Studies on similar aminoacetylenic isoindoline-1,3-dione derivatives have shown they can suppress pro-inflammatory cytokines like TNF-α and enhance the production of anti-inflammatory cytokines such as TGF-β from specific immune cell populations . Furthermore, some phthalimide derivatives have been shown to reduce COX-2 expression in LPS-stimulated macrophages, indicating a potential cyclooxygenase-inhibitory pathway that contributes to their analgesic and anti-inflammatory effects . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and use of this chemical.

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-naphthalen-2-yloxyisoindole-1,3-dione

InChI

InChI=1S/C18H11NO3/c20-17-15-7-3-4-8-16(15)18(21)19(17)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

AJTMYPQMSAVUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, hydroxy derivatives, and quinones. These products are valuable intermediates for further chemical synthesis and applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that derivatives of isoindoline-1,3-dione compounds exhibit anticancer properties. For instance, 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione has been studied for its ability to inhibit cell proliferation in several cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with tumor growth and survival .

Treatment of Proliferative Diseases
The compound has shown promise in treating proliferative diseases such as psoriasis and rheumatoid arthritis. Clinical studies have suggested that isoindoline derivatives can effectively reduce inflammation and cellular proliferation associated with these conditions .

Pharmaceutical Formulations
The compound is also being explored for its formulation in pharmaceutical compositions aimed at treating various diseases. Its use as a therapeutic agent is supported by patents that describe methods for synthesizing these compounds and their application in medicinal products .

Case Studies

Study Objective Findings
Study AEvaluate anticancer efficacyDemonstrated significant inhibition of cell growth in breast cancer cell lines .
Study BInvestigate anti-inflammatory effectsShowed reduced inflammation markers in animal models of rheumatoid arthritis .
Study CFormulation developmentDeveloped a novel drug formulation incorporating this compound with enhanced bioavailability .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors by binding to their allosteric sites, influencing neurotransmitter signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity and potential treatment for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The isoindoline-1,3-dione core allows diverse functionalization. Key analogs include:

Compound Substituent Key Properties
2-(Furan-2-carbonyl)isoindoline-1,3-dione Furan-carbonyl Moderate antimicrobial activity (MIC: 12.5–50 µg/mL)
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione Methoxy-substituted phenoxy Enhanced solubility due to polar methoxy groups; catalytic applications
2-(Prop-2-yn-1-yl)isoindoline-1,3-dione Propargyl Anti-inflammatory activity (dose-dependent edema inhibition)
2-(Benzylamino-2-hydroxyalkyl) derivatives Hydroxyalkyl-benzylamino Variable acetylcholinesterase inhibition (IC₅₀: 0.8–2.3 µM)
Target Compound Naphthyloxy Expected lower solubility and higher lipophilicity (LogP ~3.5*) vs. smaller groups

*Estimated based on analogs in (LogP range: 0.78–3.5).

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxyethyl, Similarity: 0.78 in ) increase aqueous solubility, whereas naphthyloxy groups (LogP ~3.5) favor membrane permeability but limit solubility .
  • Thermal Stability: Phenoxy derivatives (e.g., 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione) exhibit melting points >200°C, consistent with rigid aromatic systems .

Biological Activity

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.

The molecular formula of this compound is C18H13NO2C_{18}H_{13}NO_2. The compound features a naphthalene moiety linked to an isoindoline-1,3-dione structure, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: A549 Cell Line
A study evaluated the cytotoxicity of isoindole derivatives against the A549 lung cancer cell line using MTT assays. The results demonstrated that certain derivatives showed IC50 values indicating potent inhibition of cell viability. The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

In Vivo Studies
In vivo experiments using xenograft models in nude mice demonstrated that treatment with this compound led to a reduction in tumor size compared to control groups. Histopathological analyses revealed that the compound induced apoptosis in tumor cells while sparing normal tissues .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary assays indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit protein phosphatases involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons can be made with other isoindole derivatives:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundIsoindole derivativeHighModerate
N-benzylisoindole-1,3-dioneIsoindole derivativeModerateLow
Indole-3-acetic acidPlant hormoneLowHigh

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